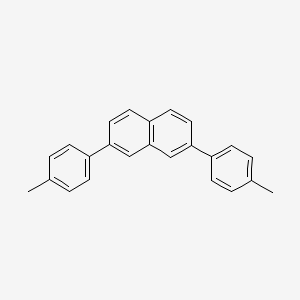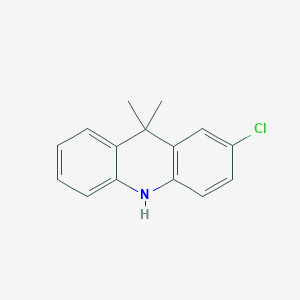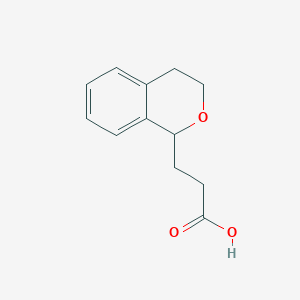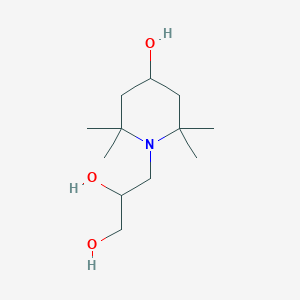![molecular formula C9H8F3NO B8576473 1-[4-(Trifluoromethyl)phenyl]ethanone oxime CAS No. 15996-83-5](/img/structure/B8576473.png)
1-[4-(Trifluoromethyl)phenyl]ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is an organic compound with the molecular formula C9H8F3NO It is a derivative of ethanone, where the phenyl ring is substituted with a trifluoromethyl group at the para position and an oxime group at the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime typically involves the reaction of 4-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from benzotrifluoride. The process includes nitration, reduction, diazotization, and oximation using acetaldoxime, followed by deoximation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities.
Medicine: The compound is explored for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)acetophenone: A precursor in the synthesis of the oxime derivative.
1-[3-(Trifluoromethyl)phenyl]ethanone oxime: An isomer with similar properties but different reactivity.
1-[4-(Trifluoromethyl)phenyl]ethanol: A related compound with an alcohol group instead of an oxime.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is unique due to its combination of the trifluoromethyl and oxime groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
15996-83-5 |
|---|---|
Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-2-4-8(5-3-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChI Key |
KKWYDFPUEGTJRD-MLPAPPSSSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
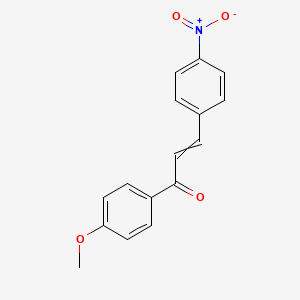
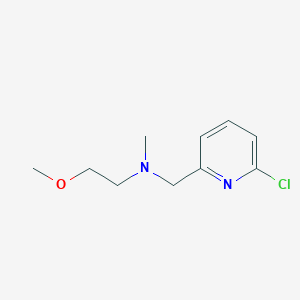
![2-[1-(Methanesulfonyl)ethyl]-6-(trifluoromethyl)aniline](/img/structure/B8576416.png)
![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)
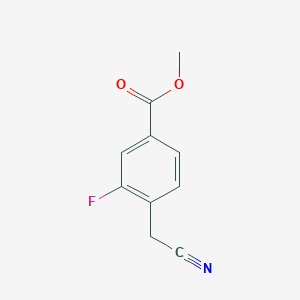
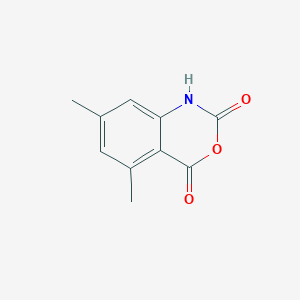
![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)
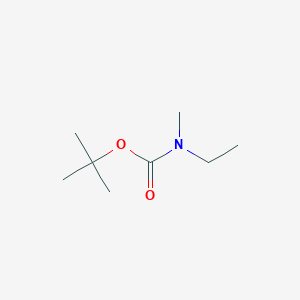
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)

